5-methoxy-4-methyl-2H-chromen-2-one

Catalog No.
S15698363
CAS No.
M.F
C11H10O3
M. Wt
190.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methoxy-4-methyl-2H-chromen-2-one

Product Name

5-methoxy-4-methyl-2H-chromen-2-one

IUPAC Name

5-methoxy-4-methylchromen-2-one

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C11H10O3/c1-7-6-10(12)14-9-5-3-4-8(13-2)11(7)9/h3-6H,1-2H3

InChI Key

NKJPXVBWROWYSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=CC=C2)OC

5-methoxy-4-methyl-2H-chromen-2-one, commonly known as a chromenone derivative, belongs to the larger family of compounds known as coumarins. These compounds are characterized by their unique fused benzopyran structure, which consists of a benzene ring and a pyran ring. The specific structure of 5-methoxy-4-methyl-2H-chromen-2-one includes a methoxy group at the 5-position and a methyl group at the 4-position of the chromenone skeleton, contributing to its distinct chemical properties and biological activities.

Typical for chromenones:

  • Oxidation: The compound can be oxidized to form more reactive species, particularly through the oxidation of its methoxy or methyl groups.
  • Reduction: The carbonyl group in the chromenone structure may be reduced to form dihydro derivatives.
  • Substitution Reactions: The methoxy group can be substituted with other functional groups, allowing for the synthesis of derivatives with varied properties.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions .

The biological activity of 5-methoxy-4-methyl-2H-chromen-2-one has been the subject of various studies. Its potential pharmacological effects include:

  • Antioxidant Properties: The compound exhibits significant antioxidant activity, making it a candidate for protecting cells from oxidative stress.
  • Antimicrobial Activity: Research indicates that it may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential: Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of DNA gyrase activity .

Several methods exist for synthesizing 5-methoxy-4-methyl-2H-chromen-2-one:

  • Pechmann Condensation: This method involves the condensation of phenolic compounds with β-ketoesters in the presence of an acid catalyst, typically concentrated sulfuric acid. This reaction is efficient for producing chromenone derivatives.
    • Reactants: 3-Methoxyphenol and ethyl acetoacetate.
    • Conditions: Elevated temperatures (100–120°C) are applied for several hours .
  • Alkylation Reactions: Another synthetic route involves alkylating 7-hydroxy-4-methylcoumarin with appropriate alkyl halides under basic conditions.
  • Ultrasonic Irradiation Techniques: Recent advancements have introduced ultrasonic methods to enhance reaction rates and yields in synthesizing coumarin derivatives .

5-methoxy-4-methyl-2H-chromen-2-one has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a potential drug candidate for treating various diseases, including cancer and infections.
  • Fluorescent Probes: Its unique structure allows it to be used as a fluorescent probe in biochemical assays.
  • Natural Product Synthesis: It serves as a building block in organic synthesis for developing more complex natural products .

Studies on the interactions of 5-methoxy-4-methyl-2H-chromen-2-one with biological targets have revealed its potential mechanisms of action:

  • It may interact with enzymes involved in metabolic pathways, influencing processes such as drug metabolism and detoxification.
  • Its anticancer effects are hypothesized to arise from its ability to inhibit key enzymes like DNA gyrase, which is crucial for DNA replication in cancer cells .

Several compounds share structural similarities with 5-methoxy-4-methyl-2H-chromen-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
7-Amino-4-methylcoumarinAmino group at the 7-positionKnown for its fluorescent properties
4-Methyl-7-hydroxycoumarinHydroxy group at the 7-positionUsed as a fluorescent probe in biological studies
4-Methyl-7-nitrocoumarinNitro group at the 7-positionExhibits distinct electron-withdrawing properties
7-HydroxycoumarinHydroxy group at the 7-positionExhibits significant antioxidant activity

Uniqueness

The uniqueness of 5-methoxy-4-methyl-2H-chromen-2-one lies in its specific substitution pattern, particularly the methoxy group at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other coumarins. Its potential applications in medicinal chemistry further highlight its significance within this compound class .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

190.062994177 g/mol

Monoisotopic Mass

190.062994177 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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